TIC10 isomer
Description
Significance of Isomerism in Bioactive Molecules and Drug Development
Isomerism is a critical consideration in drug development because different isomers of a compound can exhibit markedly different pharmacological and toxicological properties. nih.govsolubilityofthings.com The human body is a chiral environment, replete with proteins, enzymes, and receptors that are themselves chiral. Consequently, these biological targets can interact differently with the various isomers of a drug molecule, much like a hand fits specifically into a left or right glove. nih.gov
This stereoselectivity can lead to one isomer (the eutomer) being responsible for the desired therapeutic effect, while another isomer (the distomer) may be less active, inactive, or even contribute to undesirable side effects or toxicity. researchgate.net Therefore, the separation and characterization of isomers are crucial steps in the development of safe and effective drugs. In many cases, the development of a single-isomer drug from a previously marketed racemic mixture (a 50:50 mixture of two enantiomers) can lead to an improved therapeutic index, with enhanced efficacy and reduced adverse effects. nih.govresearchgate.net The differential activity of isomers underscores the necessity of precise structural determination and isomeric purity in the synthesis and administration of bioactive compounds. nih.gov
Overview of TIC10 (ONC201) and its Isomeric Forms in Academic Research
A compelling case study that highlights the significance of isomerism is that of TIC10, also known by its clinical development name, ONC201. chimerix.com TIC10 is a small molecule that has garnered significant attention in academic research and clinical trials for its potential as an anticancer agent. nih.gov It was initially identified from a screen of the National Cancer Institute (NCI) chemical library as a compound that induces the expression of Tumor Necrosis Factor (TNF)-Related Apoptosis-Inducing Ligand (TRAIL), a protein that can selectively kill cancer cells. nih.gov
Subsequent research revealed that the biological activity of TIC10 is critically dependent on its specific isomeric structure. researchgate.netnih.gov Extensive investigation has focused on two key constitutional isomers: a linear form and an angular form. These isomers, while possessing the same molecular formula and mass, differ in the connectivity of their constituent rings. ecancer.orgmdedge.com As research progressed, it became evident that only one of these isomers was responsible for the promising anti-cancer effects observed in preclinical studies. nih.govaacrjournals.org This discovery set the stage for a significant correction in the understanding of this important molecule.
The table below summarizes the key isomeric forms of TIC10 that have been central to its research and development:
| Isomer Name | Common Designation | Biological Activity |
| Angular Isomer | ONC201 / Active TIC10 | Potent anti-cancer activity |
| Linear Isomer | Inactive TIC10 Isomer | Lacks significant anti-cancer activity |
Historical Context of Structural Misassignment and Correction in TIC10 Discovery
The history of TIC10 is marked by a significant structural misassignment that persisted for some time. The compound was first synthesized in the 1970s, and its structure was reported in a patent by Stähle et al. to be an imidazo[1,2-a]pyrido[4,3-d]pyrimidine derivative, which possesses a linear tricyclic core. nih.govresearchgate.net For decades, this linear structure was the accepted identity of the compound in the public domain, including the NCI database. nih.gov
However, discrepancies began to emerge when researchers synthesized the reported linear structure and found it to be biologically inactive, in stark contrast to the potent anti-cancer activity of the TIC10 sample obtained from the NCI. nih.govnewdrugapprovals.org This puzzling observation prompted a rigorous re-examination of the compound's structure.
Through detailed spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and X-ray crystallography, it was definitively proven that the active compound from the NCI, and the material being advanced into clinical trials as ONC201, was not the linear isomer but rather an angular isomer: 7-benzyl-4-(2-methylbenzyl)-2,4,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(1H)-one. nih.govresearchgate.netnih.gov This angular [3,4-e] isomer has the imidazo (B10784944) ring fused at an angle to the pyridopyrimidine core, a subtle yet critical difference from the initially proposed linear [4,3-d] structure. nih.govecancer.org
The correction of this long-standing structural error was a crucial turning point in the development of TIC10/ONC201. It underscored the indispensable role of thorough chemical characterization in drug discovery and highlighted the profound impact that isomerism can have on biological function. nih.govnih.gov The timeline below outlines the key events in the structural elucidation of TIC10.
| Year | Event | Significance |
| 1970s | Initial synthesis and patenting of a compound with a proposed linear structure. researchgate.net | The incorrect linear structure is introduced into the scientific literature. |
| 2013 | A compound from the NCI library, identified as TIC10 with the presumed linear structure, is reported to have potent anti-cancer activity. nih.gov | This sparks significant interest in TIC10 as a potential cancer therapeutic. |
| 2014 | Researchers synthesize the reported linear structure and find it to be inactive. ecancer.orgnewdrugapprovals.org | This finding initiates an investigation into the true structure of the active compound. |
| 2014 | Through NMR and X-ray crystallography, the active compound (ONC201) is confirmed to be the angular isomer. nih.govnih.gov | The correct, biologically active structure of TIC10 is established, resolving the discrepancy. |
The comparative biological activity of the two isomers is summarized in the following table, based on research findings:
| Feature | Angular Isomer (ONC201) | Linear Isomer |
| TRAIL Induction | Induces TRAIL expression | Does not induce TRAIL expression |
| Anti-Cancer Cell Viability | Reduces cancer cell viability | Ineffective at reducing cancer cell viability |
| Akt and ERK Inactivation | Inactivates Akt and ERK signaling pathways | Does not inactivate Akt and ERK |
This rigorous process of structural correction not only clarified the identity of the active therapeutic agent but also provided a new pharmacophore for further drug development. mdedge.comresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
11-benzyl-2-[(2-methylphenyl)methyl]-2,4,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),3-dien-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O/c1-18-7-5-6-10-20(18)16-28-22-11-13-26(15-19-8-3-2-4-9-19)17-21(22)23(29)27-14-12-25-24(27)28/h2-10H,11-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAQARAFWMUYLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=C(CN(CC3)CC4=CC=CC=C4)C(=O)N5C2=NCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30319793 | |
| Record name | TIC-10 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30319793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41276-02-2 | |
| Record name | TIC-10 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30319793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Elucidation Methodologies for Tic10 Isomers
Advanced Spectroscopic Techniques for Isomer Differentiation
Spectroscopy lies at the heart of molecular structure determination. For the TIC10 isomers, several advanced spectroscopic methods were deployed, each providing a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) spectroscopy was a pivotal technique in distinguishing between the active angular and inactive linear isomers of TIC10. nih.gov By probing the magnetic environments of atomic nuclei (primarily ¹H and ¹³C), NMR can reveal detailed information about molecular connectivity and spatial arrangement.
Detailed ¹H and ¹³C NMR analyses revealed distinct and reproducible differences between the spectra of the two isomers. oncotarget.com In the ¹H NMR spectrum, the linear isomer showed aromatic proton peaks that overlapped within a narrow range (7.2–7.4 ppm), a result of the close proximity between the carbonyl carbon and the imidazole ring. oncotarget.com In contrast, the peaks for the active angular isomer were more distinctly separated within that same region. oncotarget.com Furthermore, the aliphatic region of the spectra showed clear differences: the linear isomer displayed two clear triplet peaks between 3.4–4.0 ppm, while the spectrum for the angular ONC201 showed a more congested pattern of three peaks in the same area. oncotarget.com These subtle yet significant variations in chemical shifts and peak patterns provided the first strong evidence that the active compound possessed a different, angular tricyclic core. nih.gov
| Spectral Region | Inactive Linear [4,3-d] Isomer | Active Angular [3,4-e] Isomer (ONC201) |
|---|---|---|
| Aromatic (7.2–7.4 ppm) | Overlapping peaks | Slightly farther apart, more resolved peaks |
| Aliphatic (3.4–4.0 ppm) | Two clear triplet peaks | Congested pattern of three peaks |
While NMR provided powerful evidence for the structural differences, X-ray crystallography delivered the definitive, unambiguous assignment of the active TIC10 isomer's three-dimensional structure. nih.gov This technique involves irradiating a crystalline form of the compound with X-rays and analyzing the resulting diffraction pattern to map the precise location of each atom in space.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a | 11.7746(3) Å |
| b | 10.3998(2) Å |
| c | 21.9517(5) Å |
| β | 95.1950(10)° |
| Volume | 2677.02(10) ų |
Mass spectrometry (MS) is a fundamental tool for determining the molecular weight of a compound. The initial analyses of TIC10 were consistent with the proposed linear structure's molecular formula. researchgate.net However, MS proved incapable of distinguishing between the angular and linear isomers. oncotarget.com
Both the active ONC201 and the inactive linear isomer have the identical molecular formula (C₂₄H₂₆N₄O) and therefore the same molecular weight. researchgate.net When subjected to mass spectrometry analysis, both compounds exhibited a mass-to-charge ratio (m/z) of 387.2. oncotarget.com Furthermore, their fragmentation patterns—the way the molecules break apart within the spectrometer—were virtually identical, with major characteristic fragment ions appearing at the same m/z values for both molecules. oncotarget.comresearchgate.net This demonstrates a key limitation of standard MS techniques: while powerful for determining molecular mass and formula, it often cannot differentiate between isomers, whose atoms are merely arranged differently.
Chromatographic Separation Techniques for Isomeric Purity
The existence of multiple, functionally distinct isomers—one active and at least one inactive—makes purification essential. nih.gov Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for separating isomers to ensure that only the desired, active compound is used for research and therapeutic applications.
Separation of isomers via chromatography relies on exploiting subtle differences in their physical and chemical properties, which cause them to interact differently with a stationary phase (such as a packed column) as they are carried through by a mobile phase (a solvent). nih.gov For structural isomers like the TIC10 variants, differences in polarity and three-dimensional shape can be sufficient to achieve separation on standard stationary phases like C18. nih.gov By carefully selecting the stationary phase, mobile phase composition, and other conditions, a method can be developed where one isomer travels through the column faster than the other, allowing them to be collected as separate, pure fractions. Achieving high isomeric purity is a critical quality control step in pharmaceutical manufacturing to guarantee safety and efficacy.
Computational Chemistry Approaches in Isomer Prediction and Validation
Computational chemistry provides powerful in silico tools to predict the properties of molecules, including the relative stability of different isomers. The initial misidentification of TIC10's structure was likely due to an incorrect prediction of the intermediates involved in its original synthesis pathway from 1973. oncotarget.com Modern computational approaches can help prevent such errors by validating proposed structures against experimental data.
Using methods like Density Functional Theory (DFT), chemists can calculate the minimum energy (i.e., the most stable three-dimensional shape) for a proposed molecular structure. It is possible to model all potential isomers that could result from a chemical reaction and calculate their relative energies to predict which is the most thermodynamically stable. Furthermore, these computational models can predict spectroscopic properties, such as NMR chemical shifts. These predicted spectra can then be compared to the experimental spectra of the synthesized compound. A strong correlation between the predicted spectrum of one isomer and the experimental data provides powerful validation for that structural assignment. This validation step is crucial for confirming the structure of novel compounds and for understanding complex reaction pathways where multiple isomeric products are possible.
Functional Characterization of Tic10 Isomers
In Vitro Biological Activity Profiling of Isomeric Forms
The biological activity of TIC10 is highly dependent on its specific isomeric structure. Early research identified discrepancies between initial structural assignments and the actual bioactive form, which was later confirmed to be an angular tricyclic core researchgate.netuniprot.orgrcsb.orgguidetopharmacology.org. This active isomer, ONC201, exhibits potent anti-tumor effects, while other isomeric forms have been found to be largely inactive researchgate.netrcsb.orgmdpi.comnih.govgenecards.org.
Comparative Analysis of TRAIL Induction by Active and Inactive Isomers
The active isomer of TIC10 (ONC201) is a potent small molecule that transcriptionally induces Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) researchgate.netgenecards.orgresearchgate.netresearchgate.netehu.esuniprot.org. This induction occurs in a p53-independent manner and results in a sustained upregulation of TRAIL in both tumor and normal cells genecards.orgresearchgate.netresearchgate.net. The mechanism underlying this induction involves the activation of the transcription factor Foxo3a, which subsequently binds to the TRAIL promoter to upregulate gene transcription researchgate.netgenecards.orgresearchgate.netresearchgate.netnih.govnih.gov.
In stark contrast, the inactive TIC10 isomer lacks this critical biological activity; it does not possess the ability to induce TRAIL expression nih.govgenecards.org. This differential effect highlights the importance of the specific chemical conformation for the compound's therapeutic potential.
Table 1: Comparative TRAIL Induction by TIC10 Isomers
| Isomer Type | TRAIL Induction | Mechanism | Key Observation |
| Active TIC10 (ONC201) | Potent and sustained upregulation | Transcriptional induction via Foxo3a binding to TRAIL promoter | Observed in tumor and normal cells, p53-independent researchgate.netgenecards.orgresearchgate.netresearchgate.net |
| Inactive this compound | No reported induction | Lacks biological activity | Used as a reference compound for comparison nih.govgenecards.org |
Differential Effects on Cellular Viability and Apoptosis Induction by this compound
The active form of TIC10 (ONC201) significantly reduces the viability of various cancer cell lines, including those derived from Acute Lymphoblastic Leukemia (ALL), pancreatic cancer, and colorectal cancer, in a dose- and time-dependent manner mdpi.comnih.govwikipedia.org. This reduction in viability is primarily mediated through the induction of apoptosis mdpi.comwikipedia.org. Active TIC10 triggers caspase-dependent apoptosis, characterized by PARP cleavage and caspase-9 activation mdpi.comwikipedia.org. Furthermore, it modulates the expression of key apoptotic regulators by downregulating anti-apoptotic Bcl-2 family proteins (such as Bcl-2 and Bcl-xl) and Inhibitor of Apoptosis (IAP) family proteins (cIAP1 and cIAP2), while simultaneously upregulating the pro-apoptotic protein Bim mdpi.comwikipedia.org. The active compound engages both extrinsic (TRAIL-caspase-8-dependent) and endogenous/mitochondrial (caspase-9-dependent) apoptotic pathways nih.gov.
Conversely, the inactive this compound has been shown not to reduce the viability of cancer cells, serving as a crucial control in studies evaluating the active compound's effects mdpi.comwikipedia.org.
Table 2: Differential Effects on Cellular Viability and Apoptosis
| Isomer Type | Effect on Cellular Viability | Apoptosis Induction | Molecular Changes in Apoptosis |
| Active TIC10 (ONC201) | Reduces viability in various cancer cell lines (e.g., ALL, pancreatic, colorectal) mdpi.comnih.govwikipedia.org | Induces caspase-dependent apoptosis (PARP cleavage, caspase-9 activation) mdpi.comwikipedia.org | Downregulates Bcl-2, Bcl-xl, cIAP1, cIAP2; Upregulates Bim mdpi.comwikipedia.org |
| Inactive this compound | No reported reduction in viability mdpi.comwikipedia.org | No reported apoptosis induction mdpi.comwikipedia.org | No significant changes observed mdpi.comwikipedia.org |
Signaling Pathway Modulation by Isomeric Forms
The distinct biological activities of TIC10 isomers are rooted in their differential modulation of intracellular signaling pathways. The active isomer, ONC201, exerts its effects through a multifaceted interaction with several critical pathways.
Investigation of Akt/ERK Pathway Engagement by Active TIC10 versus Inactive Isomer
A hallmark mechanism of action for active TIC10 (ONC201) is its dual inactivation of the prosurvival kinases Akt and Extracellular Signal-Regulated Kinase (ERK) researchgate.netrcsb.orgnih.govgenecards.orgresearchgate.netresearchgate.netehu.esuniprot.orgnih.govnih.gov. This inactivation is characterized by the dephosphorylation of both Akt and ERK genecards.orgnih.govwikipedia.org. Research indicates that TIC10 indirectly inhibits the MAPK signaling pathway at the level of MEK and its downstream targets, and its inhibition of Akt and ERK activity is also indirect genecards.org.
While some sources mention the inactive isomer in the context of Akt/ERK inhibition, it is consistently stated that this inactive form does not possess the reported biological activity of the active compound nih.govgenecards.org. Therefore, the active TIC10 is responsible for the observed Akt/ERK pathway modulation.
Table 3: Akt/ERK Pathway Engagement
| Isomer Type | Akt/ERK Phosphorylation | Mechanism of Inhibition |
| Active TIC10 (ONC201) | Downregulates pAkt and pERK in a dose-dependent manner genecards.orgnih.govwikipedia.org | Indirect inhibition of Akt and MEK/ERK signaling pathway genecards.org |
| Inactive this compound | No reported inhibition or effect on phosphorylation nih.govgenecards.org | Lacks the functional activity of the active compound nih.govgenecards.org |
Differential Regulation of Foxo3a Translocation and Gene Transcription by TIC10 Isomers
The dual inactivation of Akt and ERK by active TIC10 (ONC201) is critical for its downstream effects on the transcription factor Foxo3a researchgate.netgenecards.orgnih.govnih.gov. Akt and ERK typically phosphorylate Foxo3a, leading to its sequestration in the cytoplasm by 14-3-3 proteins, thereby inhibiting its transcriptional activity genecards.org. By inhibiting Akt and ERK phosphorylation, active TIC10 prevents these phosphorylation events, allowing Foxo3a to dephosphorylate and translocate from the cytoplasm into the nucleus researchgate.netuniprot.orgrcsb.orggenecards.orgresearchgate.netresearchgate.netuniprot.orgnih.govnih.gov. Once in the nucleus, Foxo3a binds to the TRAIL promoter, leading to the transcriptional upregulation of the TRAIL gene researchgate.netuniprot.orggenecards.orgresearchgate.netresearchgate.netuniprot.orgnih.govnih.gov. Foxo3a is also recognized as a key mediator in Akt and ERK-regulated cancer stem cells nih.gov.
As the inactive this compound does not inhibit Akt/ERK pathways, it consequently does not induce Foxo3a dephosphorylation, nuclear translocation, or TRAIL gene transcription nih.govgenecards.org.
Table 4: Foxo3a Regulation by TIC10 Isomers
| Isomer Type | Foxo3a Phosphorylation | Foxo3a Subcellular Localization | TRAIL Gene Transcription |
| Active TIC10 (ONC201) | Decreases phosphorylation genecards.orgnih.gov | Induces nuclear translocation researchgate.netuniprot.orgrcsb.orggenecards.orgresearchgate.netresearchgate.netuniprot.orgnih.govnih.gov | Upregulates TRAIL gene transcription via promoter binding researchgate.netuniprot.orggenecards.orgresearchgate.netresearchgate.netuniprot.orgnih.govnih.gov |
| Inactive this compound | No reported effect nih.govgenecards.org | No reported nuclear translocation nih.govgenecards.org | No reported TRAIL gene transcription nih.govgenecards.org |
Analysis of Other Proposed Mechanisms in the Context of Isomeric Variation (e.g., Dopamine (B1211576) Receptor D2, Mitochondrial Caseinolytic Protease P)
Beyond the Akt/ERK/Foxo3a/TRAIL axis, active TIC10 (ONC201) engages with other molecular targets and pathways, contributing to its anticancer effects. These mechanisms include:
Dopamine Receptor D2 (DRD2): ONC201 acts as a selective antagonist of the G protein-coupled receptor (GPCR) dopamine receptor D2 (DRD2) ehu.esuniprot.org. DRD2 is frequently overexpressed in various malignancies, suggesting its role as a therapeutic target for TIC10 ehu.es.
Mitochondrial Caseinolytic Protease P (ClpP): Active TIC10 (ONC201) functions as an allosteric agonist or activator of the mitochondrial protease caseinolytic protease P (ClpP) ehu.esuniprot.org. The activation of ClpP by TIC10 leads to a reduction in the expression of respiratory chain proteins and subsequent impairment of oxidative phosphorylation (OXPHOS). This disruption of mitochondrial function contributes to selective cancer cell death uniprot.org.
Integrated Stress Response (ISR): ONC201 activates the ATF4/CHOP-mediated integrated stress response, which in turn leads to the activation of TRAIL and its death receptor 5 (DR5) ehu.es. This process also involves the activation of HRI kinase.
Mitochondrial Dysfunction: Active TIC10 induces mitochondrial dysfunction, characterized by the downregulation of mitochondrial proteins and a decrease in oxidative phosphorylation, which is crucial for cancer cell survival uniprot.orgehu.es.
Table 5: Other Proposed Mechanisms of Active TIC10 (ONC201)
| Mechanism | Target/Pathway | Effect |
| Dopamine Receptor D2 (DRD2) Antagonism | Dopamine Receptor D2 (GPCR) | Selective antagonism of DRD2, which is overexpressed in many cancers ehu.esuniprot.org |
| Mitochondrial ClpP Activation | Mitochondrial Caseinolytic Protease P (ClpP) | Allosteric activation, leading to decreased respiratory chain proteins and impaired oxidative phosphorylation ehu.esuniprot.org |
| Integrated Stress Response (ISR) Activation | ATF4/CHOP pathway, HRI kinase | Activation of ISR, leading to TRAIL/DR5 activation and contributing to cell death ehu.es |
| Mitochondrial Dysfunction | Oxidative Phosphorylation (OXPHOS) | Disruption of mitochondrial function, depletion of cellular ATP, critical for cancer cell survival uniprot.orgehu.es |
Structure Activity Relationship Sar Studies of Tic10 Isomers
Identification of Pharmacophoric Features Critical for Bioactivity in TIC10 and its Isomers
The bioactivity of TIC10 is critically dependent on specific pharmacophoric features, primarily centered around its tri-heterocyclic framework. The active form of TIC10, known as ONC201, possesses an angular tricyclic core, which has been validated as the essential pharmacophore for TRAIL induction nih.gov. Beyond the core, peripheral modifications, particularly the presence of a benzyl (B1604629) group at the 7-position and a 2-methylbenzyl group at the 4-position of the tricyclic structure, contribute significantly to the compound's binding affinity for its molecular targets and influence its pharmacokinetic properties.
Validation of these critical features has been achieved through various advanced analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography google.comnih.gov. These methods have been crucial in resolving the precise three-dimensional structure of the active isomer and understanding its binding interactions. Furthermore, isomer comparison assays conducted in TRAIL reporter cell lines have provided direct evidence of the functional importance of these pharmacophoric elements.
Impact of Angular versus Linear Tricyclic Core on Biological Function
A pivotal discovery in the SAR of TIC10 isomers was the realization that the initial reported structure of TIC10 was, in fact, an inactive linear isomer google.comnih.gov. Early attempts to synthesize this linear imidazolinopyrimidinone yielded a compound that lacked TRAIL-inducing activity. Subsequent rigorous analysis, including NMR and X-ray crystallographic studies of the original TIC10/ONC201 compound obtained from the NCI library, definitively established the active agent as an isomer with an angular tricyclic core google.comnih.gov.
This structural reassignment highlighted that the angular fusion of the tricyclic core is a necessary condition for the pharmacophore to induce TRAIL nih.gov. In contrast, the linear isomer, characterized by a different arrangement of its tricyclic core, has been shown to be biologically inactive; it does not induce TRAIL expression and fails to affect key signaling pathways such as Akt/ERK/Foxo3 google.comnih.gov. The profound difference in biological function between these two isomeric forms underscores the critical role of molecular geometry in determining therapeutic efficacy.
The distinct biological activities of the angular and linear isomers are summarized in the following table:
| Property | Linear Isomer | Angular Isomer (TIC10/ONC201) |
| Core Structure | Imidazolinopyrimidinone (linear tricyclic core) google.com | Dihydroimidazoquinazolinone (angular tricyclic core) |
| TRAIL Induction | Inactive google.comnih.gov | Active (EC₅₀: 0.1–1 μM) |
| Akt/ERK/Foxo3 Signaling | No effect | Dual inhibition of Akt and ERK, leading to Foxo3a activation uni-freiburg.de |
| Anticancer Activity | No reduction in cancer cell viability | Potent anti-tumor effects uni-freiburg.de |
Rational Design and Synthesis of Analogs for TIC10 Isomer SAR Elucidation
The understanding derived from SAR studies has paved the way for the rational design and synthesis of novel TIC10 analogs aimed at improving potency, selectivity, and pharmacokinetic profiles. Based on the active imipridone scaffold, new lead candidates have been developed that exhibit significantly enhanced potency, showing 10- to 200-fold improvements in human cancer cells, particularly in tumor types less sensitive to the parent compound.
Synthetic strategies for these analogs often involve regioselective reactions to ensure the formation of the desired angular tricyclic core, which is crucial for activity. The National Cancer Institute (NCI) actively encourages the submission of novel heterocyclic ring systems and compounds with drug-like properties, including those based on privileged scaffolds or computer-aided design, to expand their small molecule compound collection and facilitate further SAR elucidation. This systematic approach allows researchers to explore the chemical space around the core pharmacophore, introducing various substituents and structural modifications to fine-tune the biological activity and therapeutic potential of these compounds.
Development and Utilization of Inactive Isomers as Negative Controls in Preclinical Studies
The discovery of inactive isomers of TIC10 has provided invaluable tools for preclinical research. Specifically, the linear isomer of ONC201 serves as an ideal negative control in various preclinical studies. Its lack of biological activity, including its inability to affect Akt/ERK/Foxo3 signaling or induce TRAIL and cell death in tumor cells, makes it a critical reference compound for validating the specific effects of the active angular isomer.
In experimental settings, these inactive isomers are utilized in comparison assays within TRAIL reporter cell lines to unequivocally demonstrate that the observed biological effects are attributable solely to the active angular configuration of TIC10. For instance, studies investigating the interaction of TIC10 with voltage-gated sodium channels showed that while the active angular TIC10 exhibited inhibitory effects, the inactive linear TIC10 was significantly less effective, thereby serving as a clear negative control in mechanistic investigations. This rigorous use of inactive isomers ensures the specificity and reliability of research findings related to the active compound's mechanisms of action and therapeutic potential.
Synthesis and Chemical Purity Considerations for Tic10 Isomers
Synthetic Methodologies for Active and Inactive TIC10 Isomers
TIC10 (ONC201) was initially identified as a small molecule capable of inducing the TRAIL (TNF-related apoptosis-inducing ligand) receptor guidetopharmacology.org. Early research, however, encountered a significant hurdle: a misassignment of the compound's active chemical structure nih.govnih.govnewdrugapprovals.org. The first reported synthesis of TIC10 by Lockner et al. at The Scripps Research Institute (TSRI) revealed inconsistencies between the initially predicted linear structure and the actual bioactive form, which was an angular isomer . Attempts to synthesize the linear imidazolinopyrimidinone resulted in a compound that lacked the desired TRAIL-inducing activity .
Subsequent rigorous analyses, including nuclear magnetic resonance (NMR) and X-ray crystallography, definitively established the active agent as an isomer possessing an angular tricyclic core nih.govnih.gov. This structural correction was pivotal, as it enabled the targeted synthesis of the biologically active compound. Furthermore, it was discovered that a commercially available preparation of TIC10/ONC201 corresponded to a third, inactive isomer, underscoring the prevalence of structural ambiguities nih.gov.
The corrected, active structure of TIC10 has since been synthesized from its fundamental components by the Scripps group and subsequently patented newdrugapprovals.orgnewdrugapprovals.org. A notable synthetic methodology for the total synthesis of the active angular isomer of TIC10/ONC201 involves a tandem copper-catalyzed regioselective N-arylation–amidation protocol newdrugapprovals.orgrsc.org. This method is crucial for constructing the core six-membered pyrimidone moiety through a regioselective N-arylation–condensation reaction newdrugapprovals.org. In contrast, the inactive isomer (referred to as Compound 3b in some literature) has been confirmed to lack the biological activity of inducing TRAIL expression medchemexpress.commedchemexpress.com.
Challenges in Reproducible Synthesis of Specific TIC10 Isomers
The history of TIC10 is a stark illustration of the challenges associated with the reproducible synthesis and accurate characterization of specific chemical isomers. A primary issue arose from the initial misassignment of the active structure, which persisted for an extended period nih.govnih.govnewdrugapprovals.org. The compound was initially identified through screening of the NCI compound collection, but the original research team relied solely on mass spectrometry (MS) for structural characterization, a technique often insufficient for differentiating between regioisomers newdrugapprovals.orgnewdrugapprovals.org. This oversight meant that the patent for TIC10 was based on an incorrect structure, and this error went undetected even during subsequent resynthesis and scale-up efforts for clinical progression newdrugapprovals.orgnewdrugapprovals.org.
The discrepancy became apparent when an independent research group at Scripps synthesized the patented compound and found it to be inactive, while a batch obtained from the NCI exhibited the expected biological activity newdrugapprovals.orgnewdrugapprovals.org. This led to a comprehensive characterization of both the patented (inactive) and the NCI-sourced (active) structures using crystallography and total synthesis, ultimately revealing the correct active isomer newdrugapprovals.orgnewdrugapprovals.org. The widespread use of the original, incorrect Boehringer recipe for synthesis further perpetuated the problem, leading to the production of a bioactive but structurally misidentified compound newdrugapprovals.org. Such instances highlight how uncontrolled reaction schemes, over-reliance on limited characterization techniques (such as LC-MS or 1D ¹H NMR spectra), and a lack of expertise in advanced characterization strategies can lead to the presentation of incorrect compounds in drug discovery researchgate.net. The synthesis of heterocyclic compounds, in particular, frequently yields isomers that are inherently challenging to distinguish and identify unequivocally smashnmr.org.
Importance of Analytical Purity and Identity Confirmation in Chemical Biology Research
The accurate characterization of primary chemical structures is a foundational principle in drug discovery and chemical biology research researchgate.net. For compounds like TIC10, where subtle structural differences dictate biological activity, stringent analytical methods are indispensable for confirming both identity and purity nih.gov. Medicinal chemists bear the primary responsibility for verifying the identity and purity of the compounds they synthesize researchgate.net.
Identity confirmation is typically achieved through spectroscopic techniques researchgate.net. For compounds with chiral centers, such as some isomers, techniques like High-Performance Liquid Chromatography (HPLC), chiral HPLC, and optical rotation data are crucial for assessing both chemical and chiral purity soton.ac.uk. Nuclear Magnetic Resonance (NMR) spectroscopy plays a pivotal role, offering various strategies (e.g., HMBC/HSQC, ROESY, and VT experiments) to differentiate between various types of isomers, including regioisomers, geometric isomers, N- versus O-alkyl analogues, rotamers, and atropisomers, thereby preventing structural misassignments researchgate.netsmashnmr.org. X-ray crystallography is another powerful tool, essential for unambiguously resolving compound structures and understanding their binding interactions, as well as assigning absolute stereochemistry soton.ac.ukhust.edu.vn.
The importance of these analytical methods is underscored by documented cases where commercially acquired samples of compounds were found to be incorrectly labeled, necessitating rigorous re-analysis soton.ac.uk. In the realm of chemical biology, the objective is to provide researchers with chemical tools that possess high purity, typically exceeding 95%, accompanied by a Certificate of Analysis that confirms both purity and identity ohsu.edu. Such meticulous attention to analytical rigor is paramount for ensuring the reliability and reproducibility of research findings in chemical biology and for the successful translation of promising compounds into therapeutic agents.
Table 1: Key TIC10 Isomers and PubChem CIDs
| Compound Name | PubChem CID | Description |
| TIC10 (ONC201) | 73777259 | Active angular isomer; TRAIL receptor inducer. citeab.comamericanelements.comamericanelements.comidrblab.net |
| TIC10 Isomer (Compound 3b) | 336423 | Inactive isomer; alternative structure from an earlier publication. guidetopharmacology.orgmedchemexpress.commedchemexpress.com |
Academic Implications of Tic10 Isomer Misidentification
Lessons Learned for Early Stage Drug Discovery and Development Methodologies
The TIC10 misidentification provided crucial lessons for early-stage drug discovery and development, particularly emphasizing the indispensable role of robust chemical characterization. The initial discovery of TIC10's anticancer activity stemmed from a screen of the National Cancer Institute (NCI) compound library, where its structure was accepted based on a 1973 Boehringer Ingelheim patent and initial mass spectrometry data acs.orgnewdrugapprovals.orgnih.gov. However, the "Boehringer recipe" for synthesizing TIC10 actually produced the bioactive angular isomer, despite the patent depicting the inactive linear form acs.orgnewdrugapprovals.org.
A key lesson is that relying solely on mass spectrometry for structural confirmation, especially for compounds with potential regioisomers, is inadequate acs.orgnewdrugapprovals.orgresearchgate.netsciencedaily.comresearchgate.net. The case highlighted the necessity of integrating comprehensive medicinal chemistry principles from the outset of a project newdrugapprovals.orgnih.govwisdomlib.org. This includes mandating the use of stringent analytical methods like high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography to unequivocally confirm compound identity and purity newdrugapprovals.orgsciencedaily.comnih.gov. The absence of thorough NMR or X-ray data in the initial reports contributed to the prolonged persistence of the structural error sciencedaily.com. This incident serves as a stark reminder that a lack of early medicinal chemistry input can lead to "expensive mistakes" and jeopardize promising drug candidates newdrugapprovals.org.
Methodological Rigor in Chemical Characterization for Translational Research
The TIC10 case underscored the paramount importance of methodological rigor in chemical characterization, particularly within translational research where academic findings are moved towards clinical application. Translational research requires that compounds have confirmed identity by re-synthesis and that their purity is determined by stringent analytical methods nih.gov.
The inability of mass spectrometry alone to differentiate between the bioactive angular isomer (ONC201) and the inactive linear isomer was a critical flaw researchgate.netresearchgate.net. Researchers at Scripps Research Institute California, who eventually uncovered the error, found that their synthesized version of the patented linear structure was biologically inactive, while the TIC10 obtained from the NCI was bioactive acs.orgsciencedaily.com. This led them to perform comprehensive characterization using X-ray crystallography and total synthesis, definitively establishing the correct angular structure acs.orgresearchgate.netnih.govsciencedaily.com.
This situation highlights that for bioactive compounds, especially those entering clinical development, a multi-faceted approach to structural elucidation is non-negotiable. It calls for:
Independent Re-synthesis: To verify that the synthetic route yields the intended compound nih.gov.
Multi-modal Spectroscopic Analysis: Beyond mass spectrometry, techniques such as 1D and 2D NMR spectroscopy, and single-crystal X-ray diffraction (where possible), are essential for unambiguous structural assignment researchgate.netnih.govsciencedaily.comjordilabs.com.
Purity Assessment: Rigorous methods to ensure the purity of the compound, as impurities can confound biological activity and structural analysis nih.gov.
The incident emphasizes that robust identification capabilities and highly sensitive analytical methods are crucial to detect, identify, and quantify all relevant chemical species, especially considering evolving regulatory expectations jordilabs.com.
Intellectual Property and Patent Considerations Arising from TIC10 Structural Discrepancies
The structural discrepancy of TIC10 triggered a complex and unprecedented legal dispute concerning intellectual property and patent validity researchgate.netallfordrugs.comacs.orgtricliniclabs.com. The original patent, licensed by Oncoceutics, was based on the misassigned, inactive linear structure acs.orgacs.orgacs.orgacs.org. When the correct, bioactive angular structure was identified by Scripps Research Institute, they applied for a new patent on this corrected structure and exclusively licensed it to Sorrento Therapeutics acs.orgacs.orgallfordrugs.comacs.org.
This created a "tug-of-war" over the legal rights to a promising anticancer agent, with two companies effectively claiming rights to the same molecule, albeit under different structural descriptions researchgate.netallfordrugs.comacs.org. The dispute centered on the precedence of a composition-of-matter patent (claiming the molecule itself) versus a method-of-treatment patent (claiming the molecule's applications) acs.orgacs.org. Even when Oncoceutics's initial patent was reissued with the corrected chemical structure, the fundamental intellectual property disagreement persisted, as the Scripps application for a composition-of-matter patent could take precedence acs.orgacs.org.
This case serves as a critical illustration of:
The importance of accurate chemical structures in patent claims: A patent based on an incorrect structure, even if the synthetic process yields the active compound, can lead to significant legal challenges and jeopardize commercialization efforts newdrugapprovals.orgnih.govtricliniclabs.com.
The potential for "prior art" issues: Prior research and publications on bioactive TIC10, even with the incorrect structure, could complicate new patent applications acs.org.
The need for clear licensing agreements: The uncertainty surrounding the patent validity could impact funding and the future clinical development of the drug acs.orgnih.gov.
The legal quagmire surrounding TIC10 highlighted the financial and emotional stakes involved when structural errors impact intellectual property in drug development acs.org.
Ethical Considerations in Reporting and Validating Bioactive Compounds in Academic Contexts
The TIC10 structural misidentification also brought to light significant ethical considerations in the reporting and validation of bioactive compounds within academic contexts. The prolonged persistence of the error, even as the compound approached human clinical trials, raised questions about the responsibilities of researchers, institutions, and funding bodies acs.orgnewdrugapprovals.orgresearchgate.netallfordrugs.com.
Key ethical implications include:
Scientific Integrity and Transparency: The incident underscores the ethical imperative for researchers to ensure the absolute accuracy of reported chemical structures and to be transparent about the methods used for characterization and their limitations amstat.orgscribbr.co.uk. The initial reliance on mass spectrometry without further rigorous validation, especially for a compound entering clinical trials, represents a lapse in methodological thoroughness newdrugapprovals.orgsciencedaily.com.
Responsibility in Data Reporting: Academic institutions and researchers have a responsibility to report data accurately and completely, including detailed research findings and the full scope of analytical data (e.g., NMR, X-ray crystallography) that unequivocally supports structural assignments amstat.orgstatisticsauthority.gov.uk.
Impact on Public Trust and Patient Safety: When structural errors affect compounds in clinical development, it can erode public trust in scientific research and potentially impact patient safety, although in the TIC10 case, the clinical trials were conducted with the bioactive agent, despite the misassigned patent structure acs.orgallfordrugs.comacs.org.
Collaboration and Peer Review: The case implicitly calls for stronger collaboration between synthetic chemists and biologists in drug discovery projects, and for more rigorous peer review processes that scrutinize chemical characterization data, particularly for compounds with significant biological activity newdrugapprovals.orgnih.gov. Ethical guidelines emphasize professional integrity, accountability, and the responsible use and reporting of data and methods amstat.org.
The TIC10 saga serves as a compelling reminder that the pursuit of scientific discovery must be balanced with unwavering adherence to ethical principles, methodological rigor, and transparent reporting to maintain the credibility and societal benefit of academic research amstat.orgtec.mx.
Future Directions in Tic10 Isomer Research
Advanced Spectroscopic and Structural Biology Techniques for Deeper Understanding of Isomeric Interactions
A critical future direction involves the application of advanced spectroscopic and structural biology techniques to precisely characterize the interactions of individual TIC10 isomers with their biological targets. Isomers, despite sharing the same chemical formula, possess distinct three-dimensional arrangements that can lead to differential binding affinities, kinetics, and downstream biological effects.
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR can provide atomic-level insights into the conformational dynamics of TIC10 isomers and their complexes with target proteins. Techniques such as saturation transfer difference (STD) NMR or chemical shift perturbation (CSP) mapping can identify specific binding epitopes and differentiate subtle variations in binding modes between isomers. For instance, comparing the binding of different TIC10 isomers to mitochondrial protease caseinolytic protease P (ClpP), a known target, using solution-state NMR could reveal distinct allosteric modulation mechanisms guidetopharmacology.org.
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): Obtaining high-resolution crystal structures of TIC10 isomer-target complexes or employing Cryo-EM for larger protein assemblies will be paramount. These techniques can provide definitive structural information on how each isomer precisely docks into the binding site, the induced conformational changes in the target, and the specific intermolecular contacts formed. Such data are crucial for rational drug design and understanding isomer selectivity.
Advanced Mass Spectrometry (MS): Beyond simple mass determination, advanced MS techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) can probe protein conformational changes upon isomer binding, while native MS can identify and characterize intact isomer-protein complexes. Ion mobility-mass spectrometry (IM-MS) offers the ability to separate and characterize different conformers of isomers or their complexes, providing insights into their gas-phase structures and stability.
By integrating data from these techniques, researchers can construct comprehensive models of isomeric interactions, explaining observed differences in efficacy and selectivity.
High-Throughput Screening and Computational Modeling for Novel Isomer Identification and Optimization
The discovery and optimization of novel TIC10 isomers with improved pharmacological properties will heavily rely on the synergistic application of high-throughput screening (HTS) and advanced computational modeling.
High-Throughput Screening (HTS): Future efforts will involve screening large chemical libraries, potentially including synthetically accessible TIC10 analogs and their potential isomers, against a panel of relevant biological targets or phenotypic assays. This can rapidly identify novel active isomers or scaffolds with desired properties (e.g., enhanced target selectivity, improved metabolic stability). Automated robotic systems and miniaturized assays will be crucial for efficiently evaluating vast numbers of compounds.
Computational Modeling:
Molecular Docking and Dynamics (MD) Simulations: These techniques can predict the most probable binding poses of various TIC10 isomers to their targets and simulate their dynamic interactions over time. MD simulations can reveal transient interactions, conformational flexibility, and solvent effects that static docking cannot capture, aiding in the prediction of binding affinity and stability.
Quantitative Structure-Activity Relationship (QSAR) and Machine Learning: Developing robust QSAR models based on existing data for TIC10 isomers can predict the activity of new, untested isomers. Integrating machine learning algorithms can further enhance these predictive capabilities, identifying complex relationships between structural features and biological outcomes.
De Novo Design: Computational de novo design approaches can be employed to generate entirely new molecular structures that are predicted to possess specific isomeric properties or target interactions, guiding the synthesis of novel and optimized this compound derivatives.
Virtual Screening: Large databases of commercially available or synthetically feasible compounds can be virtually screened to identify potential TIC10 isomers or related scaffolds that are predicted to interact favorably with specific targets.
The iterative feedback loop between computational predictions and experimental validation will accelerate the rational design and optimization of TIC10 isomers.
Development of Isomer-Specific Probes for Mechanistic Studies
To fully unravel the distinct mechanistic pathways of individual TIC10 isomers in complex biological systems, the development of isomer-specific probes is essential. These tools will enable precise tracking, localization, and target identification.
Fluorescent Probes: Synthesizing TIC10 isomers conjugated with highly sensitive and photostable fluorophores will allow for real-time imaging of their cellular uptake, subcellular localization, and distribution within tissues. This can reveal differential pharmacokinetics or tissue tropism among isomers.
Affinity Probes (e.g., Photoaffinity Labels): Incorporating photoactivatable groups into TIC10 isomers will facilitate covalent cross-linking to their direct protein targets upon UV irradiation. Subsequent pull-down and mass spectrometry analysis can definitively identify the precise proteins that each isomer interacts with in a complex proteome, providing invaluable insights into their unique mechanisms of action.
Bioorthogonal Tags: Integrating bioorthogonal handles (e.g., alkyne or azide (B81097) groups for click chemistry) into TIC10 isomers will enable their selective labeling and enrichment in living systems without interfering with normal biological processes. This approach can be used for target identification, metabolic profiling, or tracking isomer-modified biomolecules.
Standardization of Characterization and Purity Assessment Protocols in Academic Chemical Biology
The accurate and reproducible study of TIC10 isomers, particularly given the potential for subtle structural differences, necessitates rigorous standardization of characterization and purity assessment protocols within the academic chemical biology community.
Standardized Analytical Methods: Establishing widely accepted protocols for the analytical characterization of TIC10 isomers is crucial. This includes:
High-Performance Liquid Chromatography (HPLC) and Chiral HPLC: For assessing purity and separating enantiomeric or diastereomeric mixtures.
High-Resolution Mass Spectrometry (HRMS): For confirming molecular formula and identifying impurities.
Multi-dimensional NMR Spectroscopy: For definitive structural elucidation and confirmation of isomeric identity.
Elemental Analysis: For verifying elemental composition.
Clear Reporting Guidelines: Researchers should adhere to strict guidelines for reporting the purity, isomeric composition, and full analytical characterization data for all this compound samples used in biological studies. This transparency is vital for ensuring the reproducibility of results across different laboratories.
Development of Reference Standards: The creation and widespread availability of well-characterized, high-purity reference standards for key TIC10 isomers would greatly facilitate comparative studies and quality control.
Inter-laboratory Validation: Collaborative efforts involving inter-laboratory validation studies of characterization and purity assessment methods would help establish robust and reliable protocols, fostering greater confidence in research findings.
By prioritizing standardization, the chemical biology community can mitigate issues arising from ill-defined or impure samples, thereby accelerating the discovery and development of TIC10 isomers with translational potential.
Q & A
Q. What are the structural differences between TIC10 and its isomer, and how do these differences impact biological activity?
TIC10 isomer shares the same molecular formula as TIC10 but differs in spatial arrangement, which abolishes its ability to induce TRAIL expression. Structural characterization via NMR spectroscopy and X-ray crystallography reveals distinct conformational features that disrupt binding to Akt/ERK kinases. Unlike TIC10, the isomer fails to inhibit Akt/ERK phosphorylation or activate Foxo3a nuclear translocation, as shown in kinase activity assays and immunofluorescence studies .
Q. How can researchers validate the lack of TRAIL-inducing activity in this compound?
Methodologies include:
Q. What experimental models are appropriate for studying this compound’s pharmacokinetics?
- In vitro: Liver microsomes or hepatocyte cultures to assess metabolic stability via HPLC-MS .
- In vivo: Rodent models with pharmacokinetic profiling (e.g., plasma half-life, tissue distribution). Blood-brain barrier penetration can be tested using brain-to-plasma ratio analyses, as done for TIC10 .
Advanced Research Questions
Q. How does this compound’s inactivity inform the mechanistic understanding of TRAIL induction by TIC10?
The isomer serves as a negative control to isolate TIC10-specific effects. Comparative studies using phosphoproteomics (e.g., phospho-Akt/ERK Western blots) and chromatin immunoprecipitation (ChIP) for Foxo3a-TRAIL promoter interactions can identify critical structural motifs required for Akt/ERK inhibition. Mutagenesis studies on TIC10’s binding domains further clarify mechanism .
Q. How can researchers resolve contradictions in reported bioactivity of this compound across cell lines?
- Cell-type-specific assays: Test isomer activity in TRAIL-resistant vs. sensitive lines (e.g., HepG2 vs. HCT116).
- siRNA/CRISPR screens: Identify compensatory pathways (e.g., DNA-PKcs overexpression in HCC cells) that may confer false-positive signals. Validate using dose-response curves and synergistic index calculations with TRAIL agonists .
Q. What strategies optimize the use of this compound as a negative control in combination therapy studies?
Q. How can researchers investigate metabolic stability differences between TIC10 and its isomer?
Q. What advanced techniques identify resistance mechanisms specific to this compound?
- Transcriptomics: RNA-seq of isomer-treated resistant vs. sensitive cells to uncover upregulated pathways (e.g., DNA repair genes).
- Proteomics: Phospho-kinase arrays to map signaling adaptations.
- Functional validation: CRISPR knockout of candidate resistance genes (e.g., DNA-PKcs) in HCC models .
Data Analysis and Contradiction Management
Q. How should researchers address discrepancies in isomer activity across preclinical models?
- Meta-analysis: Aggregate data from multiple studies (e.g., IC50 values, TRAIL expression fold-changes) to identify trends.
- Multivariate regression: Correlate isomer inactivity with tumor genotype (e.g., p53 status, PTEN expression) .
Q. What statistical approaches validate the isomer’s role in bystander effects observed in TIC10 studies?
- Conditioned media experiments: Treat normal fibroblasts with TIC10/isomer and transfer media to tumor cells. Quantify apoptosis via Annexin V/PI staining .
- Mixed-effect models: Account for inter-donor variability in primary cell assays .
Key Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
